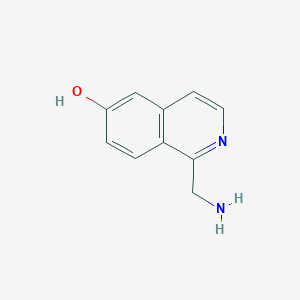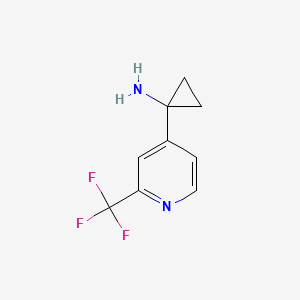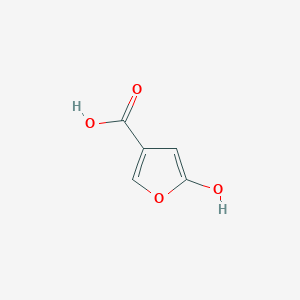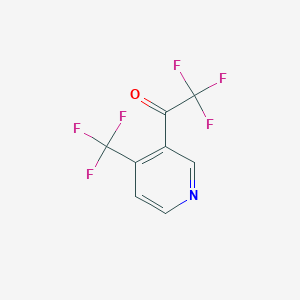![molecular formula C18H26N2O3 B13125890 tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents and controlled temperatures is crucial in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound in various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug development and as a precursor for pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate: Another carbamate with a different substituent group.
tert-Butyl N-[(1R)-2-oxocyclopentyl]carbamate: A structurally related compound with a cyclopentyl group.
Uniqueness: tert-Butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and phenyl group make it particularly useful in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C18H26N2O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(14-10-6-4-7-11-14)16(21)20-12-8-5-9-13-20/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3,(H,19,22)/t15-/m1/s1 |
Clave InChI |
AIOJVKFAZBSPMS-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)







![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)


